molecular formula C14H11BrO3 B2608260 3-[(2-Bromophenoxy)methyl]benzoic acid CAS No. 438473-78-0

3-[(2-Bromophenoxy)methyl]benzoic acid

Cat. No.: B2608260
CAS No.: 438473-78-0
M. Wt: 307.143
InChI Key: OGTOSXWRKAZOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromophenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for “3-[(2-Bromophenoxy)methyl]benzoic acid” is not available, it is generally advisable to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenoxy)methyl]benzoic acid typically involves the reaction of 2-bromophenol with 3-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic chloride, forming the desired product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Another brominated benzoic acid with similar reactivity but different substitution pattern.

    2-Bromobenzoic acid: Lacks the phenoxy group, leading to different chemical properties and applications.

Uniqueness

3-[(2-Bromophenoxy)methyl]benzoic acid is unique due to its combination of a bromophenoxy group and a benzoic acid moiety, which imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTOSXWRKAZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.